molecular formula C8H5Br2F3N2OS B12999997 1-(2,4-Dibromo-6-(trifluoromethoxy)phenyl)thiourea CAS No. 1303993-76-1

1-(2,4-Dibromo-6-(trifluoromethoxy)phenyl)thiourea

Cat. No.: B12999997
CAS No.: 1303993-76-1
M. Wt: 394.01 g/mol
InChI Key: XCTZHIPSTAOPNG-UHFFFAOYSA-N
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Description

1-(2,4-Dibromo-6-(trifluoromethoxy)phenyl)thiourea (CAS: 1303993-76-1) is a thiourea derivative featuring a phenyl ring substituted with two bromine atoms (positions 2 and 4) and a trifluoromethoxy group (position 6). This compound is distinguished by its unique combination of electron-withdrawing substituents (Br and CF₃O), which influence its electronic and steric properties. It is available in 97% purity and supplied in 5g quantities, suggesting its use in specialized research contexts such as medicinal chemistry or materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1303993-76-1

Molecular Formula

C8H5Br2F3N2OS

Molecular Weight

394.01 g/mol

IUPAC Name

[2,4-dibromo-6-(trifluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C8H5Br2F3N2OS/c9-3-1-4(10)6(15-7(14)17)5(2-3)16-8(11,12)13/h1-2H,(H3,14,15,17)

InChI Key

XCTZHIPSTAOPNG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)NC(=S)N)Br)Br

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dibromo-6-(trifluoromethoxy)phenylisothiocyanate

  • The isothiocyanate intermediate is commonly prepared by reacting 2,4-dibromo-6-(trifluoromethoxy)phenol with thiophosgene under controlled conditions. This reaction introduces the isothiocyanate (-N=C=S) group onto the aromatic ring, which is a crucial step before thiourea formation.

  • This intermediate is highly reactive and serves as a direct precursor for the thiourea compound.

Direct Synthesis of this compound

Reaction Conditions

  • The typical synthetic route involves the reaction of 2,4-dibromo-6-(trifluoromethoxy)aniline or its isothiocyanate derivative with thiourea in an appropriate solvent such as ethanol or acetonitrile.

  • The reaction is usually carried out under reflux or at elevated temperatures (e.g., 60–80 °C) for several hours (commonly 3–6 hours) to ensure complete conversion.

  • The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.

Mechanism

  • The nucleophilic amine group of the aniline attacks the electrophilic carbon of the isothiocyanate group, forming the thiourea linkage.

  • The presence of electron-withdrawing groups (bromine and trifluoromethoxy) on the phenyl ring influences the reactivity by stabilizing intermediates and affecting the nucleophilicity of the amine.

Alternative Synthetic Routes

  • Some studies report a one-step synthesis where 3-(trifluoromethyl)aniline derivatives react directly with various isothiocyanates to yield thiourea analogs, suggesting that similar methodology can be adapted for 2,4-dibromo-6-(trifluoromethoxy)phenyl derivatives.

  • The reaction is generally straightforward and high-yielding, with purification achieved by recrystallization or chromatographic techniques.

Reaction Optimization and Yields

Parameter Typical Conditions Observations
Solvent Ethanol, Acetonitrile, or Dichloromethane Good solubility and reaction medium
Temperature 60–80 °C Optimal for reaction completion
Reaction Time 3–6 hours Ensures full conversion
Atmosphere Nitrogen or Argon Prevents oxidation
Purification Recrystallization or silica gel chromatography High purity product
Typical Yield 70–85% Dependent on precursor purity

Analytical Characterization

  • The synthesized compound is characterized by ^1H and ^13C NMR spectroscopy, confirming the thiourea moiety and aromatic substitutions.

  • High-resolution mass spectrometry (HRMS) confirms the molecular weight (~394.01 g/mol).

  • Additional techniques such as IR spectroscopy identify characteristic thiourea functional group vibrations.

Research Findings on Preparation

  • The presence of halogen substituents (bromine) and the trifluoromethoxy group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack during synthesis.

  • The thiourea group’s reactivity allows for further functionalization, making the preparation method versatile for derivative synthesis.

  • Controlled reaction conditions minimize side reactions such as hydrolysis or polymerization.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Preparation of isothiocyanate 2,4-Dibromo-6-(trifluoromethoxy)phenol + Thiophosgene Formation of 2,4-dibromo-6-(trifluoromethoxy)phenylisothiocyanate
Thiourea coupling Isothiocyanate + Thiourea, reflux in ethanol or acetonitrile, inert atmosphere Formation of target thiourea compound with high purity and yield
Purification Recrystallization or chromatography Removal of impurities, isolation of pure compound
Characterization NMR, HRMS, IR Confirmation of structure and purity

Chemical Reactions Analysis

1-(2,4-Dibromo-6-(trifluoromethoxy)phenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2,4-Dibromo-6-(trifluoromethoxy)phenyl)thiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromo-6-(trifluoromethoxy)phenyl)thiourea involves its interaction with specific molecular targets. It is believed to bind to certain proteins in the cell membrane, triggering biochemical and physiological processes. The compound may also interact with hormones, leading to the activation of cellular pathways involved in its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Analysis and Structural Variations

The compound’s structural analogs vary in halogenation patterns, substituent types, and positions. Key comparisons include:

Table 1: Comparison of Thiourea Derivatives
Compound Name Substituents (Position) CAS Number Purity Key Features
1-(2,4-Dibromo-6-(trifluoromethoxy)phenyl)thiourea Br (2,4); CF₃O (6) 1303993-76-1 97% Dual Br, strong electron withdrawal
1-(4-Bromo-2-(trifluoromethoxy)phenyl)thiourea Br (4); CF₃O (2) 1227955-26-1 97% Single Br, CF₃O at ortho
1-(2-Bromo-4-fluoro-6-methylphenyl)thiourea Br (2); F (4); CH₃ (6) 1263376-24-4 97% Mixed halogens + electron-donating CH₃
1-(4-Bromo-3,5-dichlorophenyl)thiourea Br (4); Cl (3,5) 1263376-43-7 97% Trihalogenation (Br, Cl)
1-(2-Methoxyphenyl)thiourea OCH₃ (2) 1516-37-6 Electron-donating methoxy group

Electronic and Steric Effects

  • In contrast, 1-(2-Methoxyphenyl)thiourea (CAS 1516-37-6) has an electron-donating methoxy group, which may stabilize the ring against electrophilic attacks .
  • Halogen Diversity: The dual bromine atoms in the target compound increase molecular weight and lipophilicity compared to mono-halogenated analogs like 1-(4-Bromo-2-(trifluoromethoxy)phenyl)thiourea. Compounds with mixed halogens (e.g., Br + Cl or F) may exhibit distinct halogen-bonding capabilities, relevant in crystal engineering .
  • Comparatively, 1-(2-Bromo-4-fluoro-6-methylphenyl)thiourea has a smaller methyl group at position 6, reducing steric hindrance .

Research and Application Implications

  • Drug Discovery: Bromine and trifluoromethoxy groups are common in pharmaceuticals due to their metabolic stability and bioavailability. The target compound’s dual Br substituents may enhance binding affinity in enzyme inhibition studies compared to mono-halogenated analogs .
  • Materials Science: Thioureas with strong EWGs like CF₃O are explored as catalysts or ligands in asymmetric synthesis. The electron-deficient nature of the target compound could improve catalytic efficiency in specific reactions .

Biological Activity

1-(2,4-Dibromo-6-(trifluoromethoxy)phenyl)thiourea is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological properties based on available research findings.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties, particularly against various bacterial and fungal strains.

Antibacterial Activity

Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of halogen atoms, specifically bromine, in the compound's structure contributes to its enhanced antibacterial properties .

Table 1: Antibacterial Activity (MIC values in µg/mL)

Bacterial StrainMIC (µg/mL)
S. aureus2-32
P. aeruginosa4-64
E. coli8-32

Antifungal Activity

The compound also shows promising antifungal activity, particularly against Candida species .

Enzyme Inhibition

This compound has been found to act as a potent enzyme inhibitor, which contributes to its diverse biological activities.

Urease Inhibition

Recent studies have explored the potential of thiourea-based compounds, including this compound, as urease inhibitors . Urease inhibition is crucial in treating infections caused by urease-producing bacteria.

Antitumor Activity

While the specific antitumor activity of this compound has not been directly reported, similar thiourea derivatives have shown promising results in cancer research .

Case Study: Anticancer Activity of Related Compounds

A study on Cu(II) complexes of halogenated phenylthioureas demonstrated moderate antitumor activity against SW480, SW620, and PC3 cell lines, while remaining non-toxic to normal HaCaT cells .

Structure-Activity Relationship

The biological activity of this compound is closely related to its structural features:

  • Thiourea Moiety : The thiourea group is crucial for biological activity, forming strong interactions with metal ions and proteins.
  • Halogen Substituents : The presence of bromine atoms enhances the compound's binding affinity and selectivity for certain targets.
  • Trifluoromethoxy Group : This group increases the compound's lipophilicity, potentially improving its ability to cross cell membranes.

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiourea group can form strong interactions with metal ions and proteins, potentially inhibiting enzyme activity or disrupting cellular processes.

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